![molecular formula C14H14ClN3OS2 B5884813 N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide](/img/structure/B5884813.png)
N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide, also known as CTHT, is a chemical compound that has been extensively researched for its potential use in the pharmaceutical industry. It is a hydrazinecarbothioamide derivative, which means it contains both a hydrazine and a thioamide functional group in its structure.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide is not fully understood. However, it is believed that the compound works by inhibiting various enzymes and pathways involved in disease progression. For example, N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various disease models. Additionally, N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has been shown to improve glucose tolerance and reduce insulin resistance in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide is its relatively simple synthesis method. It can be easily synthesized in a laboratory setting using commercially available reagents. Additionally, N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has shown promising results in various disease models, which makes it a potential candidate for further development as a therapeutic agent. However, one limitation of N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of more water-soluble derivatives of N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide that can be easily administered in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide involves the reaction of 2-(2-thienylacetyl)hydrazinecarbothioamide with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The product is then purified using column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has been extensively studied for its potential use in the pharmaceutical industry. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. The compound has been studied for its anti-proliferative, anti-inflammatory, and anti-diabetic properties.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(2-thiophen-2-ylacetyl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS2/c15-11-5-3-10(4-6-11)9-16-14(20)18-17-13(19)8-12-2-1-7-21-12/h1-7H,8-9H2,(H,17,19)(H2,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPPQSUPZUCBSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NNC(=S)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.